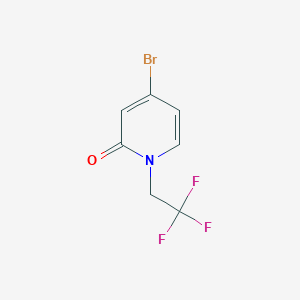

4-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one: is a chemical compound that belongs to the class of pyridinones It features a bromine atom at the fourth position and a trifluoroethyl group at the first position of the pyridinone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromopyridin-2(1H)-one and 2,2,2-trifluoroethyl bromide.

Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A base such as potassium carbonate or sodium hydride is used to deprotonate the pyridinone, facilitating the nucleophilic substitution reaction.

Procedure: The deprotonated pyridinone reacts with 2,2,2-trifluoroethyl bromide in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (typically 60-80°C) to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors with precise temperature and pressure control to ensure consistent product quality.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve high purity.

Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridinone derivative, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

4-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one has been investigated for its potential as an anticancer agent. Studies indicate that it may modulate enzyme activity through mechanisms such as competitive inhibition or allosteric modulation. For instance, targeting kinases involved in cancer signaling pathways could lead to significant inhibition of tumor growth.

Case Study: Kinase Inhibition

- Target : Kinase enzymes involved in cancer proliferation.

- Mechanism : Competitive inhibition leading to reduced signaling pathways associated with tumor growth.

- Outcome : Promising results in preclinical models suggest potential for further development as a therapeutic agent.

Material Science Applications

1. Polymer Chemistry

The compound serves as a building block in the synthesis of various polymers and materials due to its functional groups that can participate in polymerization reactions. Its halogenated structure enhances its reactivity, making it suitable for creating copolymers with tailored properties.

Case Study: Synthesis of Graft Copolymers

- Methodology : Utilization of atom transfer radical polymerization (ATRP) techniques.

- Result : Successful preparation of graft copolymers with enhanced mechanical properties and thermal stability .

Analytical Techniques

To confirm the purity and identity of synthesized this compound, several analytical techniques are employed:

- Nuclear Magnetic Resonance Spectroscopy (NMR)

- Mass Spectrometry (MS)

- High-Performance Liquid Chromatography (HPLC)

These techniques ensure that the compound meets the required specifications for further applications in research and industry .

Wirkmechanismus

The mechanism of action of 4-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one depends on its specific application:

Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, modulating their activity.

Pathways Involved: The compound can interact with various biochemical pathways, influencing processes such as signal transduction, gene expression, or metabolic regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Bromo-1-(2,2,2-trifluoroethyl)pyridine: Lacks the ketone group, which may affect its reactivity and applications.

4-Bromo-1-(2,2,2-trifluoroethyl)benzene: Contains a benzene ring instead of a pyridinone ring, leading to different chemical properties.

4-Bromo-1-(2,2,2-trifluoroethyl)imidazole: Features an imidazole ring, which can influence its biological activity.

Uniqueness

4-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one is unique due to the presence of both a bromine atom and a trifluoroethyl group on the pyridinone ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biologische Aktivität

4-Bromo-1-(2,2,2-trifluoroethyl)pyridin-2(1H)-one, with the CAS number 1936350-19-4, is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its synthesis, structural characteristics, and relevant case studies that highlight its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C7H5BrF3NO, with a molecular weight of 256.022 g/mol. Its structure features a bromine atom and a trifluoroethyl group attached to a pyridinone ring, which may influence its biological activity due to the electronic effects of the halogen and trifluoromethyl substituents.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1936350-19-4 |

| Molecular Formula | C7H5BrF3NO |

| Molecular Weight | 256.022 g/mol |

| Appearance | Not available |

| Purity | 95% |

Antifungal Activity

Recent studies have indicated that derivatives of pyridinones exhibit antifungal properties. While specific data on this compound is limited, related compounds with similar structures have shown promising antifungal activity against various plant-pathogenic fungi. For instance, modifications at different positions on the pyridinone ring have been explored for their efficacy against fungal strains .

Antiproliferative Activity

Research has highlighted the antiproliferative effects of compounds with similar frameworks. In one study, various derivatives were tested against cancer cell lines, revealing that certain modifications led to enhanced potency compared to controls . Although direct studies on this compound are scarce, its structural similarities suggest potential for similar biological effects.

Case Study 1: Inhibition of Collagen Synthesis

A study focused on related pyridine derivatives demonstrated their ability to inhibit collagen synthesis in hepatic stellate cells. This finding suggests potential applications for compounds like this compound in treating fibrotic diseases by modulating extracellular matrix components .

Case Study 2: Selective Bromodomain Inhibition

Another study involving structurally related compounds revealed their effectiveness as selective bromodomain inhibitors. This class of compounds showed significant selectivity for specific bromodomain targets involved in transcriptional regulation and cancer progression . Although not directly studied for this compound, these findings highlight the potential for similar mechanisms of action.

Eigenschaften

IUPAC Name |

4-bromo-1-(2,2,2-trifluoroethyl)pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF3NO/c8-5-1-2-12(6(13)3-5)4-7(9,10)11/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHDLTEUJXIRFMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C=C1Br)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.